2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
4-Methylcoumarin: A simpler coumarin derivative with similar core structure but lacking the methoxy and acetic acid substituents.
6,7-Dimethoxycoumarin: Similar to the target compound but without the acetic acid group.
4-Methyl-7-hydroxycoumarin: Another coumarin derivative with a hydroxyl group instead of methoxy groups.
Uniqueness
2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, while the acetic acid moiety provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-7-8-4-11(18-2)12(19-3)6-10(8)20-14(17)9(7)5-13(15)16/h4,6H,5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGBBRMCALSESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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